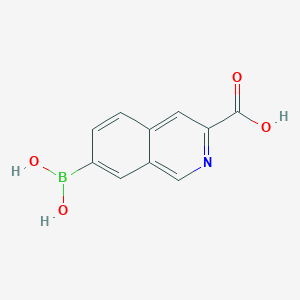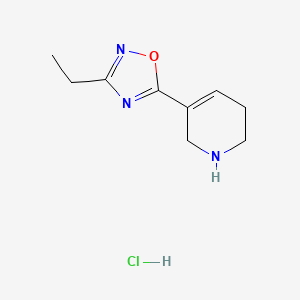
5-(1-Benzyl-1,2,5,6-tetrahydropyridin-3-yl)-3-methyl-1,2,4-oxadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(1-Benzyl-1,2,5,6-tetrahydropyridin-3-yl)-3-methyl-1,2,4-oxadiazole is a complex organic compound with a unique structure that combines a tetrahydropyridine ring with an oxadiazole ring. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-Benzyl-1,2,5,6-tetrahydropyridin-3-yl)-3-methyl-1,2,4-oxadiazole typically involves multiple steps. One common method includes the reaction of 1-benzyl-1,2,5,6-tetrahydropyridine with appropriate reagents to form the desired oxadiazole ring. The reaction conditions often require specific catalysts and solvents to ensure the correct formation of the compound .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for larger batches, ensuring purity, and implementing safety measures for handling potentially hazardous reagents.
Analyse Des Réactions Chimiques
Types of Reactions
5-(1-Benzyl-1,2,5,6-tetrahydropyridin-3-yl)-3-methyl-1,2,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: This reaction can modify the functional groups attached to the tetrahydropyridine ring.
Reduction: This can lead to the formation of different derivatives by reducing specific bonds within the compound.
Substitution: This reaction can replace certain atoms or groups within the molecule with others, potentially altering its properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield different oxides, while reduction could produce various hydrogenated derivatives .
Applications De Recherche Scientifique
5-(1-Benzyl-1,2,5,6-tetrahydropyridin-3-yl)-3-methyl-1,2,4-oxadiazole has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: Researchers study its potential biological activity, including its effects on cellular processes.
Medicine: There is interest in its potential therapeutic properties, such as its ability to interact with specific biological targets.
Industry: It may be used in the development of new materials or as a precursor in chemical manufacturing.
Mécanisme D'action
The mechanism of action of 5-(1-Benzyl-1,2,5,6-tetrahydropyridin-3-yl)-3-methyl-1,2,4-oxadiazole involves its interaction with molecular targets within biological systems. This interaction can affect various pathways, leading to changes in cellular function. The exact molecular targets and pathways are still under investigation, but they may include enzymes and receptors involved in critical biological processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Benzyl-1,2,5,6-tetrahydropyridin-3-yl)boronic acid: This compound shares the tetrahydropyridine ring but differs in its functional groups, leading to different chemical properties.
1-Benzyl-1,2,5,6-tetrahydropyridin-3-yl)methanamine:
Uniqueness
What makes 5-(1-Benzyl-1,2,5,6-tetrahydropyridin-3-yl)-3-methyl-1,2,4-oxadiazole unique is its combination of the tetrahydropyridine and oxadiazole rings, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C15H17N3O |
|---|---|
Poids moléculaire |
255.31 g/mol |
Nom IUPAC |
5-(1-benzyl-3,6-dihydro-2H-pyridin-5-yl)-3-methyl-1,2,4-oxadiazole |
InChI |
InChI=1S/C15H17N3O/c1-12-16-15(19-17-12)14-8-5-9-18(11-14)10-13-6-3-2-4-7-13/h2-4,6-8H,5,9-11H2,1H3 |
Clé InChI |
JCDBNCSXWALKKB-UHFFFAOYSA-N |
SMILES canonique |
CC1=NOC(=N1)C2=CCCN(C2)CC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 6-Amino-1H-imidazo[4,5-b]pyridine-2-carboxylate](/img/structure/B15331210.png)
![5-[2-Cyclopropyl-1-(4-fluorophenyl)-2-oxoethyl]-4,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2-one](/img/structure/B15331211.png)


![Ethyl 4-(bromomethyl)bicyclo[2.2.2]octane-1-carboxylate](/img/structure/B15331231.png)




![Ethyl 6,7-dihydro-4H-pyrazolo[5,1-c][1,4]thiazine-2-carboxylate 5,5-dioxide](/img/structure/B15331251.png)


![5-Methyl-2-(o-tolyl)imidazo[1,2-a]pyridine](/img/structure/B15331264.png)
![ethyl 3H-imidazo[4,5-c]pyridine-6-carboxylate](/img/structure/B15331272.png)
